molecular formula C17H13ClN2O B3000857 2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one CAS No. 898132-69-9

2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B3000857
CAS No.: 898132-69-9
M. Wt: 296.75
InChI Key: WWUSDPLPFOKTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H13ClN2O and its molecular weight is 296.75. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activities

  • Insecticidal Activity Against Plutella xylostella: A study synthesizing various N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, similar in structure to 2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, demonstrated significant insecticidal activities. Some of these compounds showed over 90% activity at a concentration of 100 mg/L against Plutella xylostella, a pest commonly known as the diamondback moth (Wu et al., 2012).

Antitumor Activities

  • Antitumor Activity in Human Cells: Research involving a structurally related compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, indicated potential antitumor activities. This compound demonstrated more potent activity than reference compounds in human hepatoma cells (SMMC7721) and human melanoma cells (A375) (Zhou et al., 2021).

Anti-Inflammatory and Analgesic Agents

  • Potential for Anti-Inflammatory and Analgesic Applications: A series of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, structurally related to the compound , were evaluated for anti-inflammatory and analgesic activities. One of the synthesized compounds showed significant selectivity for the COX-2 enzyme, suggesting potential use as anti-inflammatory agents without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).

Phytotoxic Activities

  • Phytotoxic Activity in Plant Pigment Formation: Another study on new 2-phenylpyridazinones, analogs to the core structure of interest, assessed their phytotoxic activity. Several derivatives displayed significant bleaching activity, interfering with plant pigment formation. The study highlighted the relationship between the substituent's lipophilicity and the phytotoxic activity (Sandmann & Böger, 1982).

Corrosion Inhibition

  • Steel Corrosion Inhibition in Acidic Environments: A study focusing on pyridazine compounds, including 5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione, a structurally similar compound, demonstrated that it inhibited steel corrosion in 0.5 M H2SO4 solutions. The compound showed an inhibition efficiency of 100% at certain concentrations, suggesting potential applications as a corrosion inhibitor (Bouklah et al., 2006).

Synthetic Applications in Medicinal Chemistry

  • Synthesis of Novel Pharmaceutical Compounds: 3(2H)-Pyridazinone derivatives, including 4-mercapto-6-phenylpyridazin-3(2H)-ones, have been synthesized and are known to be present in various pharmaceuticals. These include selective COX-2 inhibitors and phosphodiesterase inhibitors, indicating a broad range of medicinal applications (Tsolomiti et al., 2007).

Safety and Hazards

The safety data sheet for a related compound, “2-Chlorobenzyl alcohol”, indicates that it is harmful if swallowed and can cause severe skin and eye irritation .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUSDPLPFOKTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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